molecular formula C14H12Br2O2 B8365426 (5-Bromo-2-methoxy-phenyl)-(4-bromo-phenyl)-methanol

(5-Bromo-2-methoxy-phenyl)-(4-bromo-phenyl)-methanol

Cat. No.: B8365426
M. Wt: 372.05 g/mol
InChI Key: XCNONWZHVKEVAY-UHFFFAOYSA-N
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Description

(5-Bromo-2-methoxy-phenyl)-(4-bromo-phenyl)-methanol is a useful research compound. Its molecular formula is C14H12Br2O2 and its molecular weight is 372.05 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H12Br2O2

Molecular Weight

372.05 g/mol

IUPAC Name

(5-bromo-2-methoxyphenyl)-(4-bromophenyl)methanol

InChI

InChI=1S/C14H12Br2O2/c1-18-13-7-6-11(16)8-12(13)14(17)9-2-4-10(15)5-3-9/h2-8,14,17H,1H3

InChI Key

XCNONWZHVKEVAY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(C2=CC=C(C=C2)Br)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1,4-Dibromobenzene (15.3 g; 65 mmol) in THF (350 ml) is cooled to −78° C. and treated with nBuLi (44.7 ml; 71.5 mmol of a 1.6M solution). The white precipitate is stirred for 15 minutes at −78° C. 5-Bromo-2-methoxy-benzaldehyde (6.98 g; 32.5 mmol) in THF (32 ml) is added, stirred for 5 min at −78° C. and then poured on water. The aqueous phase is extracted twice with TBME, the organic phase dried over Na2SO4, evaporated to dryness and the residue purified via SiO2 chromatography (Cyclohexane/acetone 98:2>96:4) to yield the title compound as white crystals recrystallised from ether/hexanes (9.25 g; 73.8%).
Quantity
15.3 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6.98 g
Type
reactant
Reaction Step Four
Name
Quantity
32 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

(5-Bromo-2-methoxy-phenyl)-(4-bromo-phenyl)-methanone (16.5 g; 44.6 mmol), R-(+)-BINAP (1.38 g; 2.23 mmol), Pd(OAc)2 (1.499 g; 6.69 mmol), PPh3 (3.03 g; 11.6 mmol), Cs2CO3 (29.1 g; 89.2 mmol) and 2,4-Difluoroaniline (6.8 ml; 66.9 mmol) are dissolved in dioxane (600 ml) and heated to 135° C. for 1.5 hours. The reaction mixture is cooled, filtered, evaporated and purified via chromatography (SiO2; acetone/hexanes 5:95>10:90) to yield the title product as yellow crystals (10.7 g; 57%).
Name
(5-Bromo-2-methoxy-phenyl)-(4-bromo-phenyl)-methanone
Quantity
16.5 g
Type
reactant
Reaction Step One
[Compound]
Name
R-(+)-BINAP
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
Quantity
3.03 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
29.1 g
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
1.499 g
Type
catalyst
Reaction Step One
Yield
57%

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